molecular formula C7H8O5 B15334035 2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid

2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid

Cat. No.: B15334035
M. Wt: 172.13 g/mol
InChI Key: IJOSIDWDFQWDHU-UHFFFAOYSA-N
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Description

2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid is an organic compound with a unique structure that includes a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the dioxole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The dioxole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogens or other electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-5-methyl-1,3-dioxole-4-carboxylic acid
  • 2-Oxo-5-ethyl-1,3-dioxole-4-carboxylic acid
  • 2-Oxo-5-butyl-1,3-dioxole-4-carboxylic acid

Uniqueness

2-Oxo-5-propyl-1,3-dioxole-4-carboxylic acid is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

2-oxo-5-propyl-1,3-dioxole-4-carboxylic acid

InChI

InChI=1S/C7H8O5/c1-2-3-4-5(6(8)9)12-7(10)11-4/h2-3H2,1H3,(H,8,9)

InChI Key

IJOSIDWDFQWDHU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC(=O)O1)C(=O)O

Origin of Product

United States

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